molecular formula C5H5N3O3 B15218488 6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 16490-05-4

6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No.: B15218488
CAS No.: 16490-05-4
M. Wt: 155.11 g/mol
InChI Key: PDTPNIBJXVWGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS 20110-59-2) is a high-purity dihydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold for the synthesis of more complex molecules with diverse biological activities. The dihydropyrimidine core is a privileged structure in pharmaceuticals, known for its wide range of pharmacological properties . Researchers value this specific derivative for its potential in developing novel therapeutic agents. Dihydropyrimidine-based compounds have demonstrated substantial promise in various research areas, including as anticancer agents by targeting specific cellular pathways, and as multitarget anti-inflammatory compounds that can significantly reduce levels of key biomarkers such as IL-6, TNF-α, and IL-1β . The molecular framework is also being investigated for anti-HIV, antimicrobial, and antihypertensive applications, making it a valuable template for structure-activity relationship (SAR) studies . The compound is provided with guaranteed quality and stability; it should be stored in a dark place under an inert atmosphere at room temperature to preserve its integrity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

16490-05-4

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

4-amino-2-oxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H5N3O3/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)

InChI Key

PDTPNIBJXVWGOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, which is beneficial in treating hyperuricemia and gout . The compound’s structure allows it to form hydrogen bonds and π-π interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their pharmacological or biochemical properties:

Compound Name (CAS No.) Structural Features Biological Activity/Applications Key Findings/References
6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid 6-NH₂, 2-oxo, 4-COOH Enzyme inhibition (e.g., thymidylate synthase) Potential antitumor activity inferred from structural analogs
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-4) 5-NH₂, 2,6-dioxo, 4-COOH Enzyme inhibition Higher similarity (0.87) to target compound; enhanced polarity due to additional oxo group
2-Thioxo-2,3-dihydropyrimidine-4-carboxylic Acid (6972-13-0) 2-S instead of 2-O, 4-COOH Antitumor, antimetastatic Demonstrated reduction of metastatic nodules in Lewis lung carcinoma models
5,6-Dimethyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (Co-crystal in 6W8K) 5,6-CH₃, 2-oxo, 4-COOH Antiviral (CHIKV nsP3 macrodomain inhibitor) Improved lipophilicity enhances viral protein binding
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (50887-69-9) 2,6-dioxo, 4-COOH Not explicitly stated High structural similarity (1.00) but lacks amino group; likely lower bioactivity

Mechanistic Insights

  • Enzyme Inhibition: The target compound’s amino group at position 6 may enhance binding to thymidylate synthase (TS) compared to non-amino analogs. For example, ICI D1694, a TS inhibitor with a quinazoline core, shows mixed noncompetitive inhibition (Ki = 62 nM), but polyglutamation increases potency 100-fold . While this compound lacks a glutamyl tail, its carboxylic acid group could facilitate interactions with TS active sites.
  • Antiviral Activity: The dimethyl analog (5,6-dimethyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid) co-crystallizes with the CHIKV nsP3 macrodomain, suggesting pyrimidone derivatives disrupt viral replication via steric and hydrophobic interactions . The target compound’s amino group might alter binding kinetics.
  • Solubility and Metabolism : The thioxo analog (6972-13-0) exhibits reduced solubility compared to oxo derivatives but shows potent antitumor effects, likely due to sulfur’s electronegativity enhancing target engagement .

Pharmacological Potential

  • Antitumor Activity: Structural analogs like 2-thioxo-2,3-dihydropyrimidine-4-carboxylic acid demonstrate efficacy in reducing metastatic nodules in murine models, suggesting the target compound’s amino group could further optimize tumor selectivity .
  • Antimicrobial Properties: highlights tetrahydropyrimidine derivatives as antimicrobial agents, implying the carboxylic acid and amino groups in the target compound may synergize for broad-spectrum activity.

Biological Activity

6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS No. 16490-05-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antibacterial, and antiviral agent, making it a candidate for further pharmacological exploration.

Molecular Structure

PropertyValue
Molecular Formula C6H6N4O3
Molecular Weight 182.13 g/mol
IUPAC Name This compound
CAS Number 16490-05-4

The compound features a pyrimidine ring with an amino group and a carboxylic acid functional group, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of 6-amino-2-oxo-2,3-dihydropyrimidine exhibit significant antiviral properties. For instance, compounds modified from this structure have shown promising results against various viral strains, including influenza. A notable study demonstrated that specific derivatives could reduce viral load significantly in infected models, suggesting their potential as therapeutic agents against viral infections .

Antibacterial and Anti-inflammatory Effects

The compound has also been evaluated for its antibacterial and anti-inflammatory properties. Research indicates that certain derivatives possess inhibitory effects on bacterial growth and inflammatory pathways. For example, the compound's ability to inhibit xanthine oxidase (XO) has been linked to its anti-inflammatory effects, which could be beneficial in treating conditions like gout and arthritis .

The biological activity of 6-amino-2-oxo-2,3-dihydropyrimidine is largely attributed to its interaction with specific enzymes and receptors:

  • Xanthine Oxidase Inhibition : Compounds derived from this structure have shown IC50 values ranging from 0.0181 μM to 0.5677 μM against XO, indicating potent inhibitory activity comparable to established drugs like febuxostat .
  • Cellular Pathway Modulation : The compound may influence signal transduction pathways involved in inflammation and immune response, although more detailed mechanistic studies are required to elucidate these pathways fully .

Study on Xanthine Oxidase Inhibition

In a study evaluating the xanthine oxidase inhibitory activity of various derivatives of 6-amino-2-oxo-2,3-dihydropyrimidine, compound 10c was identified as a potent inhibitor with an IC50 of 0.0240 μM. This compound was further tested in a potassium oxonate-induced hyperuricemia model in rats, demonstrating significant reductions in serum uric acid levels at a dosage of 5 mg/kg .

Safety Profile Assessment

Toxicity studies conducted on derivatives of this compound revealed no acute toxicity at doses up to 2000 mg/kg in mice. This safety profile is crucial for considering further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of precursors containing amino and carboxylic acid groups. A common approach involves nucleophilic substitution followed by cyclization under acidic conditions (e.g., HCl or acetic acid). Key parameters include solvent choice (polar aprotic solvents like DMF enhance cyclization), temperature (80–100°C), and catalyst use (e.g., p-toluenesulfonic acid). For example, similar pyrimidine derivatives achieved 65–75% yields by optimizing precursor stoichiometry and reaction duration .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the pyrimidine ring protons (δ 6.5–8.5 ppm) and carboxylic acid group (δ 170–175 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic acid O-H) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 184.06).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in structurally related pyrimidine-carboxylic acids .

Q. How can researchers differentiate this compound from structurally similar pyrimidine derivatives?

  • Methodological Answer : Compare substituent positions using 2D NMR (COSY, HSQC) and retention factors in HPLC. For instance, the 6-amino and 2-oxo groups in this compound create distinct NOE correlations in NOESY spectra, unlike 4-methoxy or 5-methyl analogs. Computational tools like ChemDraw or Gaussian can simulate spectral data for comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Synthesis : Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation by-products. Use DOE (Design of Experiments) to identify critical variables (e.g., solvent purity, catalyst loading).
  • Bioactivity : Validate assays with positive/negative controls (e.g., known kinase inhibitors for enzyme studies). Cross-reference with orthogonal methods like SPR (Surface Plasmon Resonance) for binding affinity validation. Evidence from related compounds suggests adjusting pH or co-solvents (e.g., DMSO) improves reproducibility .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in active sites (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Asp27 in DHFR).
  • MD Simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories. For example, pyrimidine-carboxylic acids show stable interactions with ATP-binding pockets in kinase targets .

Q. What experimental designs optimize the compound’s solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test co-solvents (PEG-400, cyclodextrins) or pH adjustment (carboxylic acid deprotonation at pH > 5).
  • Stability : Conduct forced degradation studies (heat, light, pH extremes) monitored by HPLC. Lyophilization in PBS buffer (pH 7.4) enhances shelf-life. Evidence from Safety Data Sheets (SDS) recommends storage at –20°C in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.